Collagen Triple Helix Stability: 4-Acetoxyproline Retains ~85-90% of the Stabilizing Effect of 4-Hydroxyproline
In collagen-mimetic peptides of the sequence (Pro-Hyp-Gly)ₙ, substituting the 4-hydroxyl group of hydroxyproline (Hyp) with an acetoxy group (AcHyp) largely preserves the triple-helix stabilizing effect. The thermal melting temperature (Tₘ) of the AcHyp-containing peptide is only slightly lower than that of the native Hyp-containing peptide, indicating that the acetoxy group mimics the stereoelectronic contributions of the hydroxyl group [1].
| Evidence Dimension | Collagen Triple Helix Thermal Stability (Melting Temperature, Tₘ) |
|---|---|
| Target Compound Data | Tₘ of (Pro-AcHyp-Gly)ₙ is reported to be within ~1-3 °C of the (Pro-Hyp-Gly)ₙ control, representing ~85-90% retention of the stabilizing effect. |
| Comparator Or Baseline | (Pro-Hyp-Gly)ₙ collagen-mimetic peptide |
| Quantified Difference | ~1-3 °C lower Tₘ; ~85-90% retention of stabilizing effect. |
| Conditions | Circular dichroism (CD) spectroscopy monitoring the triple helix to random coil transition in aqueous buffer. |
Why This Matters
This evidence supports the selection of 4-(Acetyloxy)proline as a functional hydroxyproline mimic in collagen engineering, offering similar stability while providing a chemically distinct handle (acetate ester) for further derivatization or as a protected form.
- [1] Jenkins, C. L., McCloskey, A., Guzei, I. A., Eberhardt, E. S., & Raines, R. T. (2005). O‐acylation of hydroxyproline residues: Effect on peptide‐bond isomerization and collagen stability. Peptide Science, 80(1), 1-8. View Source
